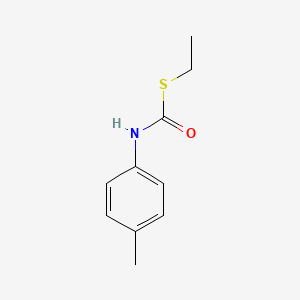
S-Ethyl (4-methylphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl (4-methylphenyl)carbamothioate: is an organic compound belonging to the class of carbamothioates. It is primarily used as a herbicide and is known for its effectiveness in controlling a wide range of weeds. This compound is characterized by its sulfur-containing carbamate structure, which contributes to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methylphenyl)carbamothioate typically involves the reaction of 4-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: S-Ethyl (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-Ethyl (4-methylphenyl)carbamothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its effects on microbial populations and its role in soil health.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields
Mechanism of Action
The herbicidal action of S-Ethyl (4-methylphenyl)carbamothioate involves the inhibition of key enzymes in the target plants. The compound interferes with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The molecular targets include enzymes involved in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
- S-Ethyl dipropyl carbamothioate
- S-Propyl dipropyl carbamothioate
- S-Ethyl bis(2-methylpropyl)carbamothioate
Comparison: S-Ethyl (4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct herbicidal properties. Compared to other carbamothioates, it exhibits higher selectivity and potency against a broader spectrum of weeds. Additionally, its chemical stability and ease of synthesis make it a preferred choice in agricultural applications .
Properties
CAS No. |
121781-91-7 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-ethyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
CZXCDNYHYLZEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B14302318.png)
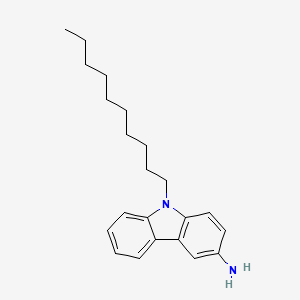
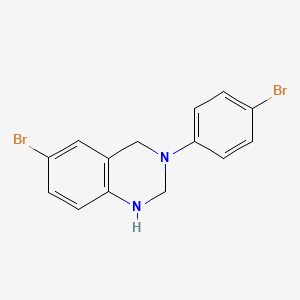

![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
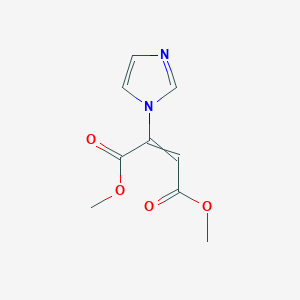

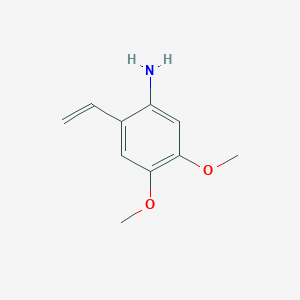
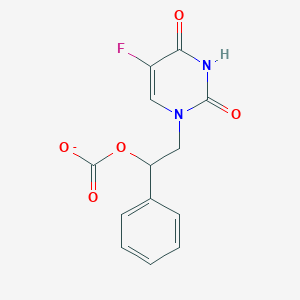
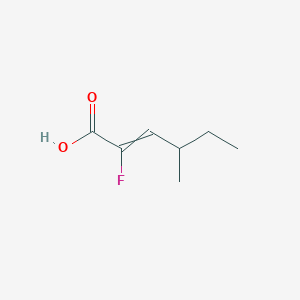

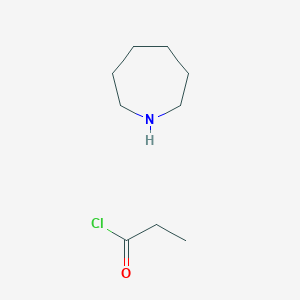
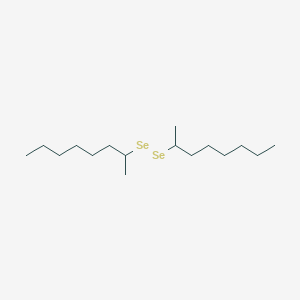
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
